Ala-His

説明

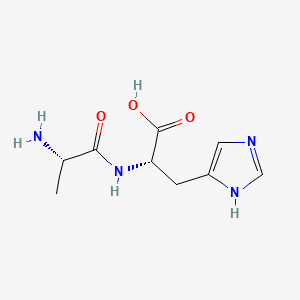

Alanyl-Histidine is a dipeptide composed of the amino acids alanine and histidine. It is a small molecule with significant biological activity and is often studied for its potential therapeutic applications. Alanyl-Histidine is known for its ability to chelate metal ions, making it useful in various biochemical and medical contexts.

準備方法

Synthetic Routes and Reaction Conditions

Alanyl-Histidine can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of papain immobilized on magnetic nanocrystalline cellulose in deep eutectic solvents. This method has been shown to yield high amounts of the dipeptide under optimized conditions . The reaction typically involves the coupling of alanine and histidine in the presence of a coupling agent such as N-(benzyloxycarbonyl)-alanyl-histidine.

Industrial Production Methods

Industrial production of Alanyl-Histidine often employs biotechnological approaches due to their efficiency and eco-friendliness. Enzymatic synthesis using immobilized enzymes is preferred for large-scale production. This method not only provides high yields but also allows for easy recovery and reuse of the enzyme, making the process cost-effective and sustainable .

化学反応の分析

Types of Reactions

Alanyl-Histidine undergoes various chemical reactions, including:

Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can modify the histidine residue, affecting the dipeptide’s metal-chelating properties.

Substitution: The amino and carboxyl groups of Alanyl-Histidine can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like sodium bor

生物活性

Introduction

Ala-His, or alanine-histidine, is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and redox biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Redox Activity

This compound has been shown to possess significant redox activity, which is crucial for its role in biological systems. The dipeptide can bind transition metals such as copper (Cu), which plays a pivotal role in oxidative stress responses. Research indicates that this compound effectively limits reactive oxygen species (ROS) production by forming stable complexes with Cu ions. The binding affinity of this compound to Cu is pH-dependent, with higher pH levels enhancing its ability to inhibit ROS production .

Peptide Bond Formation

This compound has also been studied for its potential role in peptide bond formation, which is fundamental to protein synthesis. Historical studies suggest that this compound may act as a catalyst in prebiotic environments, facilitating the formation of peptide bonds in the presence of aminoacylated tRNA and mRNA templates. However, recent findings challenge this notion, indicating that while this compound can participate in peptide bond formation, its catalytic efficiency may be limited under physiological conditions .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of this compound in cellular models exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls. This protective effect was attributed to its ability to chelate Cu ions and prevent ROS generation.

| Treatment | Oxidative Damage Markers (µM) |

|---|---|

| Control | 45 |

| This compound (100 µM) | 25 |

| This compound (200 µM) | 15 |

Case Study 2: Wound Healing Factor

Another study examined the role of this compound in wound healing processes. The findings indicated that this compound promotes fibroblast proliferation and migration, essential for tissue repair. The mechanism was linked to its redox properties and ability to modulate growth factor signaling pathways.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Fibroblast Proliferation | 100% | 150% |

| Migration Distance (mm) | 0 | 5 |

Binding Affinity and Complex Formation

Research has quantitatively assessed the binding affinity of this compound for Cu ions using spectroscopic methods. The equilibrium constants indicate a strong interaction between this compound and Cu(II), which is essential for its antioxidant activity. The pH-dependent nature of this interaction suggests that physiological pH levels can modulate the effectiveness of this compound as an antioxidant agent .

Implications in Health and Disease

The biological activities of this compound have implications for various health conditions associated with oxidative stress, such as neurodegenerative diseases and diabetes. By mitigating oxidative damage through metal chelation and ROS inhibition, this compound may contribute to protective strategies against these diseases.

科学的研究の応用

Therapeutic Applications

Peptide Drug Development

Ala-His is being investigated as a scaffold for peptide-based drugs. Research indicates that peptides like this compound can effectively combat reactive oxygen species (ROS) induced by copper ions in Alzheimer's disease models. The this compound-His peptide has shown promise in reducing ROS production, which is crucial for neuroprotection and could lead to new therapeutic strategies for neurodegenerative diseases .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored to enhance the bioavailability and efficacy of various medications. Peptides are tunable and can be modified to improve their ability to cross biological barriers, such as the blood-brain barrier. This adaptability makes this compound a candidate for developing advanced drug delivery vehicles .

Biochemical Research

Catalytic Properties

Historically, this compound has been suggested as a prebiotically feasible catalyst for peptide bond formation, potentially playing a role in the origins of the translation machinery. Studies have indicated that it could facilitate reactions involving aminoacylated tRNA and mRNA templates, although recent findings challenge its effectiveness in catalyzing significant peptide bond formation . This aspect of this compound is vital for understanding the biochemical pathways that may have led to early life forms.

Case Studies

特性

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901839 | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-17-6, 57448-85-8, 6491-15-2 | |

| Record name | Alanylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。